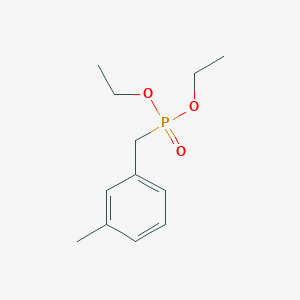

Diethyl (3-Methylbenzyl)phosphonate

描述

属性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLREDDVMFNSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC(=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445776 | |

| Record name | Diethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-50-2 | |

| Record name | Diethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Diethyl (3-Methylbenzyl)phosphonate can be synthesized through several methods. One common method involves the Arbuzov reaction, where 3-methylbenzyl chloride reacts with triethyl phosphite under heating conditions to form the desired phosphonate ester . Another method includes the palladium-catalyzed cross-coupling reaction between 3-methylbenzyl halides and diethyl phosphite, using a palladium source such as palladium acetate and a ligand like Xantphos .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Arbuzov reactions due to their efficiency and scalability. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and microwave irradiation can further enhance the reaction efficiency and reduce production time .

化学反应分析

Types of Reactions

Diethyl (3-Methylbenzyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates depending on the nucleophile used.

科学研究应用

Organic Synthesis

Diethyl (3-Methylbenzyl)phosphonate is primarily utilized as a reagent in organic synthesis. It facilitates the formation of more complex molecules through various chemical reactions, including:

- Oxidation : The phosphonate group can be oxidized to yield phosphonic acids.

- Reduction : Reduction reactions convert the ester to phosphine oxides.

- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biological Research

Recent studies have highlighted the compound's potential antimicrobial properties. It has been investigated for its effectiveness against bacterial strains such as Escherichia coli. The research indicates that derivatives of this compound exhibit significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Pharmaceutical Development

The compound is being explored for its role in drug development due to its ability to form bioactive phosphonate derivatives. These derivatives are of particular interest for their potential applications in treating various diseases, including infections caused by resistant bacterial strains .

Industrial Applications

This compound finds utility in the production of industrial chemicals such as flame retardants and plasticizers. Its chemical properties allow it to enhance the performance and stability of these materials under heat and stress conditions, making it valuable for manufacturing processes .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of diethyl benzylphosphonates demonstrated promising results against Escherichia coli strains. The compounds showed higher selectivity and activity compared to conventional antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values indicated that these phosphonates could serve as effective substitutes for traditional antibiotics, particularly for hospital-acquired infections .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound derivatives revealed their potential as antiviral agents. Compounds were tested against a range of DNA and RNA viruses, with some exhibiting notable potency against varicella-zoster virus. This highlights the compound's versatility not only in antibacterial applications but also in antiviral research .

Chemical Reaction Pathways

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Phosphonate group oxidized to phosphonic acids | Phosphonic acids |

| Reduction | Ester reduced to phosphine oxides | Phosphine oxides |

| Substitution | Nucleophilic substitution with various nucleophiles | Substituted phosphonates |

作用机制

The mechanism of action of diethyl (3-methylbenzyl)phosphonate involves its ability to act as a nucleophile in various chemical reactions. The phosphonate group can form stable bonds with electrophilic centers, making it a versatile intermediate in organic synthesis. In biological systems, the compound can interact with enzymes and other molecular targets, potentially inhibiting their activity and leading to antimicrobial effects .

相似化合物的比较

Structural Features and Substituent Effects

The biological and chemical properties of diethyl benzylphosphonates are highly dependent on substituents attached to the benzyl ring. Below is a comparative analysis with key analogs:

Key Observations :

- In contrast, electron-withdrawing groups (e.g., -Br in 6d ) reduce reactivity in electrophilic substitutions.

- Steric Effects : Bulky substituents like -NPh₂ hinder access to the phosphorus center, affecting reaction kinetics.

- Lipophilicity : Alkyl chains (e.g., hexadecyl in ) significantly increase lipophilicity, making such compounds more effective in transdermal drug delivery compared to aromatic analogs.

Reactivity Insights :

Physical and Spectral Properties

Physical States :

生物活性

Diethyl (3-Methylbenzyl)phosphonate is a phosphonate compound with the molecular formula CHOP, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and microbiology, due to its potential as an antimicrobial agent and its role in biochemical applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound belongs to a class of compounds known as phosphonates, which are characterized by their stable chemical structure due to the presence of C–P bonds. This stability enhances their enzymatic resistance and makes them suitable for various applications in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHOP |

| Molecular Weight | 234.25 g/mol |

| Boiling Point | 250 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity, particularly against pathogenic strains of Escherichia coli. Studies have shown that derivatives of diethyl benzylphosphonates possess significant antibacterial properties, with some compounds demonstrating higher efficacy than conventional antibiotics such as ciprofloxacin. The minimal inhibitory concentration (MIC) values for these compounds suggest strong potential as alternatives in treating antibiotic-resistant infections .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of various diethyl benzylphosphonate derivatives, it was found that these compounds effectively inhibited the growth of E. coli strains K12 and R2-R4. The introduction of specific substituents on the phenyl ring enhanced their selectivity and activity against these bacterial strains. The results indicated that certain derivatives could be developed into new antimicrobial agents .

The cytotoxic effects of this compound have also been evaluated. Preliminary results indicate that this compound can induce oxidative stress in bacterial cells, leading to significant DNA damage. The mechanism appears to involve the modification of bacterial DNA topology, which is critical for cell survival and replication .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | Induces oxidative stress and DNA damage | |

| Antiviral | Potential activity against viruses |

Applications in Drug Development

This compound and its derivatives are being explored as potential candidates for drug development due to their biological activities. Their ability to act as substitutes for existing antibiotics is particularly relevant in the context of rising antibiotic resistance globally. The design and synthesis of these compounds focus on enhancing their bioavailability and metabolic stability, making them suitable for therapeutic applications .

Future Research Directions

Further studies are needed to explore the full spectrum of biological activities associated with this compound. Research should focus on:

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

- Formulation Development : Creating effective delivery systems for clinical use.

常见问题

How can the synthesis of diethyl (3-methylbenzyl)phosphonate be optimized under transition-metal-free conditions?

Basic Research Focus

Synthesis optimization requires careful adjustment of reaction parameters. For structurally similar phosphonates, methods involve nucleophilic substitution using diethyl phosphite with benzyl halides. For example, alkylation of diethyl (hydroxymethyl)phosphonate with 4-methoxybenzyl chloride under acidic conditions (e.g., using NaH in DMF) yielded derivatives, though basic conditions led to poor yields due to competing hydrolysis . Transition-metal-free coupling (e.g., visible-light-promoted activation) has been applied to aryl halides, achieving high purity (>97% by GC) with optimized solvent systems (e.g., dry toluene) and stoichiometric control . Key variables include temperature (room temperature preferred to avoid side reactions) and moisture exclusion .

What methodologies are recommended for characterizing this compound using ³¹P NMR?

Basic Research Focus

³¹P NMR is critical for confirming phosphonate structure and purity. Chemical shifts for diethyl phosphonate derivatives typically fall within δ 20–30 ppm. For example, diethyl (hydroxymethyl)phosphonate shows a singlet at δ 23.5 ppm under ¹H-decoupled conditions, with coupling constants (e.g., ³Jₚₕₒₛₚₕₒᵣᵤₛ‑H = 8–12 Hz) aiding in identifying substituent effects . Spectral interpretation should align with known ranges (Fig. 6 in ), and integration against internal standards (e.g., trimethyl phosphate) ensures quantitative analysis. Contradictory shifts may arise from solvent polarity or impurities; deuterated solvents (e.g., CDCl₃) and repeated purification (e.g., column chromatography) mitigate this .

How can researchers address contradictory data in alkylation reactions involving diethyl (hydroxymethyl)phosphonate derivatives?

Advanced Research Focus

Discrepancies in alkylation yields often stem from competing reaction pathways. For instance, attempts to alkylate diethyl (hydroxymethyl)phosphonate with 4-methoxybenzyl chloride under basic conditions (NaH/DMF) resulted in minimal product due to hydrolysis, whereas acidic conditions (e.g., benzylation via trichloroacetimidate intermediates) improved yields to >75% . Mechanistic studies (e.g., monitoring by TLC or GC-MS) revealed that moisture-sensitive intermediates (e.g., phosphonate-anion adducts) decompose readily, necessitating anhydrous conditions . If product recovery is low, alternative benzylating agents (e.g., 2,2,2-trichloroacetimidates) or protective group strategies (e.g., Troc-aminomethyl derivatives) may stabilize intermediates .

What toxicological assessments are critical for evaluating this compound in food contact materials?

Advanced Research Focus

Regulatory evaluations for food-contact applications require:

- Migration testing : Quantifying residual phosphonate in polymer matrices using HPLC or GC-MS, with limits <0.05 mg/kg .

- Genotoxicity assays : Bacterial reverse mutation (Ames test) and in vitro micronucleus tests to rule out mutagenicity .

- Neurotoxicity screening : Structural analogs (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) are assessed for acetylcholinesterase inhibition, with in vitro models (e.g., SH-SY5Y cells) identifying potential risks .

- Impurity profiling : LC-MS/MS identifies reactive byproducts (e.g., chlorinated derivatives), ensuring compliance with EFSA thresholds .

How can this compound derivatives be designed as protease inhibitors?

Advanced Research Focus

Phosphonates are protease inhibitors due to their tetrahedral transition-state mimicry. For antiviral applications (e.g., West Nile virus NS2B/NS3 protease):

- Scaffold modification : Introduce hydrogen-bonding groups (e.g., morpholine or quinoline moieties) to enhance target binding .

- Stereochemical control : Chiral synthesis (e.g., asymmetric catalysis) ensures correct spatial orientation for active-site interaction .

- Activity validation : Enzymatic assays (e.g., fluorescence-based cleavage inhibition) and molecular docking (e.g., AutoDock Vina) correlate structure-activity relationships . For example, diethyl ((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives showed IC₅₀ values <10 μM in antiviral screens .

What strategies resolve discrepancies in phosphonate purity analyses between GC and NMR data?

Advanced Research Focus

GC-NMR discrepancies often arise from volatile impurities or decomposition during analysis. For diethyl phosphonate fractions:

- Multi-method validation : Cross-check purity via GC (for volatile contaminants) and ³¹P NMR (for non-volatile residues) .

- Distillation fractionation : Isolate high-boiling-point impurities (e.g., diethyl phosphate) using vacuum distillation (e.g., 58 mm Hg, 114°C) followed by IR spectroscopy to confirm absence of P=O stretches (~1250 cm⁻¹) .

- Quantitative NMR : Use ERETIC² or PULCON calibration for absolute quantification, reducing reliance on internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。